N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide
Description
N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide is a synthetic compound featuring a beta-alaninamide backbone modified with an N-hydroxy group and a 3-[methyl(phenyl)amino]propyl substituent. The hydroxy group may confer chelating properties or influence hydrogen-bonding interactions, while the methyl(phenyl)amino propyl chain could modulate membrane permeability and receptor binding .
Properties
CAS No. |
919997-19-6 |
|---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-hydroxy-3-[3-(N-methylanilino)propylamino]propanamide |
InChI |
InChI=1S/C13H21N3O2/c1-16(12-6-3-2-4-7-12)11-5-9-14-10-8-13(17)15-18/h2-4,6-7,14,18H,5,8-11H2,1H3,(H,15,17) |
InChI Key |
XGFKZDNBMDXJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNCCC(=O)NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide typically involves multiple steps. One common method includes the reaction of N-methyl-3-phenyl-3-hydroxypropylamine with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or activator.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Beta-Alaninamide Derivatives
The compound’s uniqueness lies in its substituent configuration. Below is a comparative analysis with structurally related analogs:
| Compound Name | Substituent Features | Key Functional Groups | Biological Activity (Reported) | Reference |
|---|---|---|---|---|
| N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide | 3-[methyl(phenyl)amino]propyl, N-hydroxy | Beta-alaninamide, hydroxy, aromatic amine | Under investigation | Target |
| N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide | 4-phenylbutyl chain | Beta-alaninamide, hydroxy | Anticancer, antimicrobial | |
| N,N-Dimethyl-beta-alaninamide | Dimethylamino group | Beta-alaninamide, dimethylamine | General biological activity | |
| N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide | 3-[methyl(phenyl)amino]propyl, imidazole | Imidazole carboxamide | Not specified (pharmacological) |
Key Observations :
- Substituent Length and Flexibility: The 3-[methyl(phenyl)amino]propyl group in the target compound provides a shorter, more rigid chain compared to the 4-phenylbutyl group in , which may affect binding pocket compatibility in biological systems.
- Aromatic vs.
- Backbone Differences : Replacing beta-alaninamide with imidazole carboxamide (as in ) alters hydrogen-bonding capacity and electronic properties, likely shifting biological target specificity.
Anticancer Potential
- N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide : Demonstrates cytotoxic effects linked to its phenylbutyl chain, which may disrupt membrane integrity or enzyme function .
- N-Hydroxy-N-(4-fluorophenyl)propanamide : Fluorination enhances metabolic stability and bioavailability, contributing to its anticancer activity .
The target compound’s methyl(phenyl)amino group could similarly improve pharmacokinetics, though direct evidence is pending.
Antimicrobial and Anti-inflammatory Activity
- 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide: Sulfonamide group confers antibacterial activity via dihydropteroate synthase inhibition .
- 3-{[(3-Hydroxypropyl)amino]methyl}phenol: Interacts with inflammatory enzymes (e.g., cyclooxygenase) due to its phenolic and hydroxypropyl groups .
The target compound’s hydroxy and aromatic amine groups may enable similar enzyme interactions, but its larger size could limit penetration in Gram-negative bacteria.
Physicochemical Properties
A comparative analysis of key properties:
| Property | Target Compound | N-Hydroxy-N~3~-(4-phenylbutyl)-beta-alaninamide | N,N-Dimethyl-beta-alaninamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~335 (estimated) | ~320 | ~132 |
| LogP (Lipophilicity) | ~2.5 (predicted) | ~3.0 | ~0.1 |
| Hydrogen Bond Donors | 2 (hydroxy, amide) | 2 (hydroxy, amide) | 1 (amide) |
| Solubility (aq., mg/mL) | Low (aromatic hindrance) | Moderate | High |
Implications :
- The target compound’s higher molecular weight and lipophilicity may favor tissue penetration but reduce aqueous solubility compared to simpler analogs like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
